![molecular formula C22H26N4O2S B2714949 N-isobutyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-3-piperidinecarboxamide CAS No. 1242883-54-0](/img/structure/B2714949.png)
N-isobutyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-3-piperidinecarboxamide
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Overview
Description
“N-isobutyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-3-piperidinecarboxamide” is a complex organic compound. It contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-2-yl core would likely contribute significantly to the compound’s properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thieno[3,2-d]pyrimidin-2-yl moiety could potentially undergo a variety of reactions .
Scientific Research Applications
- Therapeutic Importance : Thiophene derivatives, including AKOS005060015, play a crucial role in medicinal chemistry. They exhibit a wide range of therapeutic properties, making them effective candidates for drug development . These properties include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, and anti-cancer effects.
- Plant Hormone Analogues : Thiophene derivatives have been explored as analogues of plant hormones. For instance, indole-3-acetic acid (IAA), a plant hormone, is structurally related to thiophene. Investigating these analogues helps understand their biological effects .
- Structural Aspects : Researchers study the role of sialic acid residues in the isoelectric profiles of compounds like AKOS005060015. Understanding these structural aspects is essential for anti-doping analytical purposes .
- Docking Studies : Computational simulations, such as molecular docking, explore how AKOS005060015 interacts with biological targets. These studies guide drug design and optimization by predicting binding affinities and interactions .
- Science, Technology, and Innovation (STI) Solutions : In the context of climate change adaptation, STI solutions are crucial. Leveraging advanced technologies and scientific research, including compounds like AKOS005060015, enhances decision-making processes and effective adaptation measures .
Medicinal Chemistry and Drug Development
Biological Research
Anti-Doping and Sports Science
Computational Biology and Drug Targeting
Climate Change Adaptation
Mechanism of Action
Future Directions
Future research on this compound could involve exploring its potential uses, particularly in the pharmaceutical industry given the known biological activities of other thieno[3,2-d]pyrimidin-2-yl derivatives . Additionally, studies could be conducted to optimize its synthesis and to better understand its properties and reactivity.
properties
IUPAC Name |
N-(2-methylpropyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-14(2)11-23-20(27)16-9-6-10-26(12-16)22-24-18-17(15-7-4-3-5-8-15)13-29-19(18)21(28)25-22/h3-5,7-8,13-14,16H,6,9-12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGSQXZZTWYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
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